2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid
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Overview
Description
The compound “2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of “2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid” is a derivative of benzofuran, which is a heterocyclic compound having a benzofuran ring as a core . This core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves the bromination of 2,3-dihydro-1-benzofuran followed by carboxylation of the resulting brominated compound.", "Starting Materials": [ "2,3-dihydro-1-benzofuran", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Bromination of 2,3-dihydro-1-benzofuran using bromine in diethyl ether and ethanol to yield 5-bromo-2,3-dihydro-1-benzofuran", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product using diethyl ether", "Drying of the organic layer using anhydrous sodium sulfate", "Removal of the solvent under reduced pressure to obtain the crude product", "Purification of the crude product using column chromatography", "Carboxylation of the purified brominated compound using sodium hydroxide and carbon dioxide in water to yield 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid", "Acidification of the reaction mixture using hydrochloric acid", "Extraction of the product using diethyl ether", "Drying of the organic layer using anhydrous sodium sulfate", "Removal of the solvent under reduced pressure to obtain the pure product" ] } | |
CAS RN |
1566403-84-6 |
Product Name |
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid |
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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